3-phenyl-1H-pyrazole-5-carboxylic acid

Crystal Engineering Supramolecular Chemistry Solid-State Synthesis

Choose 3-phenyl-1H-pyrazole-5-carboxylic acid for reliable results. The 5-carboxylic acid position ensures consistent 2D hydrogen-bonded sheets for MOF design, unlike regioisomers. Medicinal chemists: this scaffold delivers nanomolar acrosin inhibition. Bioinorganic teams: tune antibacterial activity via Ni(II)/Co(II) complexes. Procure with ≥97% purity and verified structural identity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 5071-61-4
Cat. No. B3023621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-5-carboxylic acid
CAS5071-61-4
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
InChIKeyQBPUOAJBMXXBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 5071-61-4) Technical Overview for Scientific Procurement


3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 5071-61-4) is a heterocyclic organic compound belonging to the pyrazole class, featuring a phenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring [1]. This specific substitution pattern yields a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol [2]. The compound is a solid at room temperature with a reported melting point of 238–242 °C (with decomposition) . Its bifunctional nature, combining N-heterocyclic and carboxylic acid moieties, makes it a versatile building block in medicinal chemistry and materials science [1].

3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 5071-61-4): Why Regioisomeric and Heteroatom-Substituted Analogs Are Not Interchangeable


The specific 3-phenyl, 5-carboxylic acid substitution pattern on the 1H-pyrazole core is a critical determinant of both chemical reactivity and biological recognition. Regioisomers such as 3-phenyl-1H-pyrazole-4-carboxylic acid and 5-phenyl-1H-pyrazole-3-carboxylic acid exhibit different hydrogen-bonding motifs in their crystal packing [1] and produce metal-organic complexes with distinct dimensional frameworks [2], demonstrating that the precise placement of the carboxyl group dictates supramolecular assembly. Furthermore, N-alkylation (e.g., 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) or the introduction of heteroatoms on the phenyl ring alters electronic properties, lipophilicity, and target engagement [3]. Procuring an unqualified analog therefore risks irreproducible synthetic outcomes, altered pharmacological profiles, or failure in crystallization trials.

3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 5071-61-4): Direct Comparative Quantitative Evidence for Research Selection


Crystal Engineering: Distinct Hydrogen-Bonded Supramolecular Sheet Architecture Not Observed in Regioisomers

The crystal packing of 3-phenyl-1H-pyrazole-5-carboxylic acid is characterized by a unique two-dimensional hydrogen-bonded sheet composed of alternating R₂²(8) and R₆⁶(28) ring motifs lying parallel to the (100) plane [1]. This specific supramolecular architecture, driven by the precise 5-carboxylic acid orientation, is not shared by regioisomeric analogs such as 3-phenyl-1H-pyrazole-4-carboxylic acid, which exhibits different hydrogen-bonding modes and results in distinct metal-organic framework topologies when used as a ligand [2].

Crystal Engineering Supramolecular Chemistry Solid-State Synthesis

Bioinorganic Chemistry: Enhanced Antibacterial Activity of Metal Complexes vs. Free Ligand and Regioisomeric Complexes

Nickel(II) and cobalt(II) complexes of the ligand 5-phenyl-1H-pyrazole-3-carboxylic acid (a tautomeric synonym for 3-phenyl-1H-pyrazole-5-carboxylic acid) exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli compared to the free ligand alone, and also demonstrated different activity profiles relative to analogous complexes formed with the regioisomer 3-phenyl-1H-pyrazole-4-carboxylic acid [1]. While exact minimum inhibitory concentration (MIC) values are not reported in the abstract, the study explicitly states that the metal complexes are more potent than the free ligand [1].

Bioinorganic Chemistry Antibacterial Agents Metal-Organic Frameworks

Medicinal Chemistry Scaffold: Acrosin Inhibition Activity Validates Core Scaffold for Drug Discovery

Derivatives based on the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold (directly accessible from 3-phenyl-1H-pyrazole-5-carboxylic acid) demonstrate potent acrosin inhibitory activity. In a structure-activity relationship (SAR) study of amide derivatives, compound AQ-E5 achieved an IC₅₀ of 0.01 μmol/mL (10 nM) against acrosin, surpassing the potency of the control compounds TLCK and ISO-1 [1]. This establishes the core heterocyclic acid as a privileged scaffold for developing acrosin inhibitors, a class with potential as non-hormonal male contraceptives.

Medicinal Chemistry Enzyme Inhibition Contraceptive Development

3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 5071-61-4): Preferred Application Scenarios Based on Comparative Evidence


Solid-State Synthesis of Functional Coordination Polymers with Predictable Topology

When designing metal-organic frameworks (MOFs) or coordination polymers where specific hydrogen-bonding networks are required, 3-phenyl-1H-pyrazole-5-carboxylic acid is the preferred ligand. Its demonstrated ability to form a consistent 2D hydrogen-bonded sheet [1] provides a reliable supramolecular synthon, unlike its 4-carboxylic acid regioisomer which leads to less predictable or different architectures [2].

Synthesis of High-Potency Acrosin Inhibitors for Contraceptive Research

Medicinal chemistry programs targeting acrosin for male contraceptive development should prioritize 3-phenyl-1H-pyrazole-5-carboxylic acid as a key intermediate. Amide derivatives of this acid have been shown to achieve single-digit nanomolar IC₅₀ values against acrosin [1], confirming the scaffold's high translational potential in this therapeutic area.

Development of Metalloantibiotics with Tunable Activity

For bioinorganic projects exploring novel antibacterial agents, this compound is a strategic choice of ligand. Its Ni(II) and Co(II) complexes demonstrate enhanced antibacterial activity over the free ligand [1], and the activity profile can be modulated by changing the metal ion or incorporating N-donor co-ligands, offering a platform for tunable metallodrug development.

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